5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide moiety. The carboxamide is further linked to a phenyl ring bearing a 3-methyl-1,2,4-oxadiazole substituent at the para position. The structural complexity of this molecule combines heterocyclic motifs (1,2-oxazole, 1,2,4-oxadiazole, and furan) known for their metabolic stability and bioactivity .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c1-10-18-17(25-20-10)11-4-6-12(7-5-11)19-16(22)13-9-15(24-21-13)14-3-2-8-23-14/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUZYBMYYGRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a furan ring fused to an oxadiazole and an oxazole moiety, contributing to its unique biological properties.
IUPAC Name: this compound
Molecular Formula: C16H14N4O3
Molecular Weight: 302.31 g/mol
Synthesis
The synthesis typically involves the cyclization of appropriate precursors, such as furan derivatives and oxadiazole intermediates. Common methods include:
- Cyclization Reactions: Utilizing furan derivatives with oxadiazole precursors.
- Reagents: Acetic anhydride and hydrazine derivatives are often used to facilitate the formation of the oxadiazole ring.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Inhibition Percentage |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These results suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial growth .
Anticancer Activity
The compound has shown promising anticancer activity against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| HCT116 | 56.40% |
| MDA-MB-231 | 51.88% |
| A549 | 57.88% |
Mechanistically, it may induce apoptosis by targeting specific signaling pathways associated with cancer cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Disruption of key enzymes involved in microbial metabolism.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through caspase activation and modulation of p53 expression levels .
- Antibiofilm Activity: The compound also exhibits potential antibiofilm properties against pathogenic strains like Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the efficacy of similar oxadiazole derivatives in various biological assays:
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Chemical Reactions Analysis
3.1. Reaction Pathways
The chemical reactivity of 5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide can be categorized into several types of reactions:
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Nucleophilic Substitution Reactions : The presence of electrophilic centers in the furan and oxadiazole rings allows for nucleophilic attack by various reagents.
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Condensation Reactions : The compound can participate in condensation reactions to form larger molecular frameworks or derivatives.
3.2. Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities:
-
Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains due to their ability to disrupt cellular processes.
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Anticancer Properties : Studies have reported that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines .
3.3. Stability and Reactivity
The stability of this compound under different conditions is crucial for its application in pharmaceuticals. Factors such as pH, temperature, and solvent choice significantly influence its reactivity and stability.
4.1. Table of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(furan-2-yl)-N-[4-(3-methyl... | Anticancer | 0.65 | |
| Similar Oxadiazole Derivative | Antimicrobial | 10.5 | |
| Furan-Based Compound | Antimicrobial | 12.1 |
Comparison with Similar Compounds
Structural Analogues with 1,2-Oxazole-3-Carboxamide Moieties
Key Observations :
- Replacement of the furan with thiophene (as in the cyclopropylmethyl derivative) introduces enhanced electron density, which may influence binding interactions in biological targets .
- Ceapin-A4 and Ceapin-A5 demonstrate that pyrazole substituents on the carboxamide nitrogen are compatible with bioactivity, suggesting flexibility in this region .
Analogues with 1,2,4-Oxadiazole Substituents
Key Observations :
- The 3-methyl group on the 1,2,4-oxadiazole in the target compound may enhance metabolic stability compared to bulkier substituents like 4-chlorophenyl .
- Halogenation (e.g., bromine in ) increases molecular weight and lipophilicity, which could improve membrane permeability but may also affect solubility .
Hybrid Analogues with Dual Heterocyclic Systems
Key Observations :
- Dual furan-oxadiazole systems (e.g., ) retain synthetic feasibility but require optimization for solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
